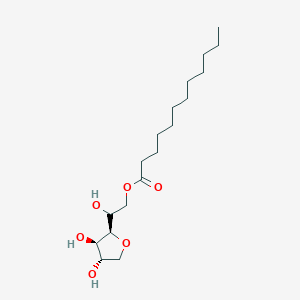

Sorbitan monododecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Enhancing Delivery of Drugs and Cosmetics

Span (R) 20 disrupts the skin's barrier function, allowing for increased absorption of topically applied drugs and cosmetic ingredients. Studies have investigated its effectiveness in enhancing the penetration of various drugs, including antifungals, anti-inflammatory agents, and vitamins [].

- A study published in "International Journal of Pharmaceutics" compared the effects of Span (R) 20 with other penetration enhancers on the absorption of different lipophilic compounds (substances that dissolve in fat). The findings suggest Span (R) 20 can be a suitable penetration enhancer for compounds with varying lipophilicities [].

Sorbitan monolaurate, also known as Span 20, is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol with lauric acid. Its chemical formula is C₁₈H₃₄O₆, and it has a molecular weight of approximately 346.47 g/mol. Sorbitan monolaurate is characterized by its hydrophilic-lipophilic balance, which allows it to effectively stabilize emulsions and disperse ingredients in various formulations. It appears as a white to yellowish waxy solid, melting at temperatures between 93 to 98 °C .

The mechanism of action of Span(R) 20 revolves around its ability to reduce the interfacial tension between oil and water. This allows Span(R) 20 molecules to arrange themselves at the interface, creating a barrier that prevents oil and water droplets from merging. This facilitates the formation of stable emulsions or dispersions []. In drug delivery research, Span(R) 20 can improve drug absorption by promoting the dispersion of the drug particles in a liquid dosage form.

Sorbitan monolaurate exhibits various biological activities. It has been noted for its hemolytic capacity, which is linked to its ability to insert into biological membranes . This property makes it useful in pharmaceutical formulations as an excipient. Furthermore, studies indicate that sorbitan monolaurate has low toxicity and is readily biodegradable, posing minimal risk to aquatic environments .

Sorbitan monolaurate can be synthesized through the following methods:

- Esterification: The primary method involves the esterification of sorbitol with lauric acid in the presence of a catalyst. The reaction typically occurs under reflux conditions.

- Solvent Evaporation: After the reaction, solvents are evaporated under reduced pressure to isolate sorbitan monolaurate .

- Neutralization: The resulting soap solution from the esterification process is neutralized with dilute sulfuric acid to separate the fatty acid layer .

Sorbitan monolaurate finds extensive applications across various industries:

- Food Industry: Used as an emulsifier and stabilizer in food products.

- Pharmaceuticals: Acts as an excipient in drug formulations and intravenous osmotic diuretics.

- Cosmetics and Personal Care: Commonly included in lotions, creams, and other cosmetic products for its emulsifying properties.

- Agriculture: Utilized in pesticide formulations due to its surfactant properties.

- Industrial

Research indicates that sorbitan monolaurate interacts favorably with other compounds in formulations. Its ability to enhance solubility and stability makes it valuable in combination with other surfactants and emulsifiers. Interaction studies have shown that it can improve the bioavailability of poorly soluble drugs when used in pharmaceutical formulations . Furthermore, its low toxicity profile suggests minimal adverse interactions with biological systems.

Sorbitan monolaurate belongs to a class of compounds known as sorbitan esters. Here are some similar compounds along with their unique characteristics:

| Compound Name | Characteristics |

|---|---|

| Sorbitan monooleate | Derived from oleic acid; used primarily in food and cosmetics for emulsification. |

| Sorbitan monostearate | Derived from stearic acid; commonly used in pharmaceuticals and food products. |

| Sorbitan trioleate | A triester; provides higher emulsifying power but may have different solubility characteristics compared to sorbitan monolaurate. |

Sorbitan monolaurate is unique due to its specific fatty acid chain length (lauric acid), which imparts distinct properties such as enhanced solubility in oil-based formulations while maintaining a good balance for water-based applications . Its biodegradability and low environmental impact further distinguish it from other surfactants.

Origins and Industrial Emergence

The development of sorbitan esters traces back to the early 20th century, with foundational work on sorbitol dehydration and esterification processes. Sorbitan monolaurate emerged as a commercial product in the 1930s following advancements in surfactant chemistry, particularly the landmark patent by Brown (U.S. Patent 2,322,820) detailing base-catalyzed esterification of sorbitol with fatty acids. Early production methods involved direct reactions at high temperatures (~260°C), which often yielded colored byproducts. Innovations in the 1980s, such as acid-catalyzed anhydrization at controlled temperatures below 215°C, improved purity and reduced discoloration.

By the mid-20th century, sorbitan monolaurate gained regulatory approval as a food additive, coinciding with the expansion of processed foods requiring stable emulsifiers. Its adoption in pharmaceuticals and cosmetics followed, driven by its biocompatibility and low toxicity.

Evolution of Synthesis Methods

Modern synthesis involves two key steps:

- Dehydration of Sorbitol: Sorbitol undergoes acid-catalyzed dehydration to form sorbitan (primarily 1,4-anhydrosorbitol) and isosorbide.

- Esterification with Lauric Acid: The resulting polyols react with lauric acid under alkaline conditions to yield sorbitan monolaurate.

| Parameter | Historical Method (Pre-1980) | Modern Method (Post-1980) |

|---|---|---|

| Temperature | 260°C | ≤215°C |

| Catalyst | Base (e.g., NaOH) | Acid (e.g., H₂SO₄) |

| Byproduct Formation | High (colored compounds) | Reduced |

| Yield Efficiency | Moderate | High |

This shift enhanced industrial scalability, aligning with growing demand in global markets, which reached $810.44 million in 2022 and is projected to grow at a 3.33% CAGR through 2030.

Reaction Mechanisms

The synthesis of sorbitan monolaurate occurs through a complex two-step mechanism involving dehydration and esterification reactions. The primary reaction pathway begins with the dehydration of sorbitol to form sorbitan intermediates, followed by esterification with lauric acid [1] [2].

The dehydration reaction produces sorbitan as a mixture of isomeric compounds, predominantly 1,4-anhydrosorbitol, along with 1,5-anhydrosorbitol and 1,4,3,6-dianhydrosorbitol [2]. The rate of formation of sorbitan typically exceeds that of isosorbide, allowing for selective production under carefully controlled reaction conditions [2].

In the esterification step, lauric acid reacts with the hydroxyl groups of sorbitan to form the monolaurate ester. The reaction mechanism follows classical esterification pathways, where the carboxyl group of lauric acid reacts with primary hydroxyl groups of sorbitan, forming an ester bond and releasing water [1] [3]. The reaction can be represented as:

Sorbitan + Lauric Acid → Sorbitan Monolaurate + Water

The selectivity toward monolaurate formation is influenced by the molar ratio of reactants, reaction temperature, and catalyst system employed [1] [3]. Nuclear magnetic resonance spectroscopy studies have confirmed that the laurate group preferentially binds to the primary carbon (C¹) position of the sorbitol chain, specifically at the primary hydroxyl group [4].

Catalytic Systems

The choice of catalytic system significantly impacts both reaction efficiency and product quality. Modern industrial processes employ sophisticated catalyst combinations that promote both esterification and etherification reactions [5] [6].

Phosphorous Acid-Based Systems

The most effective catalytic systems utilize phosphorous acid in combination with alkali metal hydroxides. Research demonstrates that sodium hydroxide combined with phosphorous acid in a molar ratio of 1.2:1 provides optimal performance [5]. This system operates at catalyst concentrations of 2.6-8.2% by weight of sorbitol, achieving reaction temperatures of 200-230°C with reaction times of 3-5 hours [5].

The phosphorous acid component serves dual functions: it acts as a reducing agent under esterification conditions and catalyzes the internal etherification of sorbitol to sorbitan [5]. The reducing properties of phosphorous acid are particularly important for minimizing oxidative degradation and color formation during synthesis [5].

Mixed Acid-Base Catalyst Systems

Advanced catalyst formulations employ acid-to-base molar ratios ranging from 0.9:1 to 1.7:1, with optimal performance typically achieved at ratios between 1.1:1 and 1.3:1 [5]. These systems enable the use of higher catalyst concentrations (up to 30% by weight of sorbitol) without causing excessive product coloration [5].

The enhanced catalytic activity allows for reduced reaction temperatures (170-250°C) while maintaining high conversion rates [5]. This temperature reduction provides additional benefits in terms of product color and purity, as lower temperatures minimize thermal degradation pathways [5].

Enzymatic Catalysis

Lipase-based catalytic systems offer an alternative approach for sorbitan monolaurate synthesis. Novozym 435 lipase demonstrates excellent performance in deep eutectic solvent systems, achieving 95±2.5 millimolar product concentrations after 48 hours at 50°C [4]. The enzymatic approach operates under milder conditions and provides high selectivity for monolaurate formation [4].

Enzymatic synthesis can be further intensified through microwave heating and temperature optimization. Increasing reaction temperatures from 50°C to 90°C results in significant improvements in space-time yield and product yield [7]. Microwave heating enables a 16-fold increase in space-time yield at 90°C compared to conventional heating methods [7].

Industrial Production Techniques

Batch Processing Methods

Single-Stage Batch Processing

Traditional single-stage batch processing represents the most widely employed industrial method for sorbitan monolaurate production. This approach involves simultaneous dehydration and esterification in a single reactor vessel [3] [8]. The process utilizes reaction temperatures of 220-250°C for 3-8 hours, achieving conversion efficiencies of 87-95% [3].

The single-stage method offers several advantages including simplified equipment requirements, established process controls, and proven scalability. However, the simultaneous occurrence of dehydration and esterification reactions can lead to less precise control over product composition and potentially higher levels of byproducts [3].

Two-Stage Batch Processing

Two-stage processing provides enhanced control over reaction selectivity by separating dehydration and esterification steps [8] [9]. The first stage involves sorbitol dehydration at 120-150°C under acidic catalysis for 90-195 minutes [8]. The second stage comprises esterification with lauric acid at 220°C under alkaline catalysis for 3-4 hours [8].

This approach typically achieves conversion efficiencies of 85-90% with improved product quality and reduced byproduct formation [8]. The separated stages allow for optimization of each reaction step independently, resulting in better selectivity control [9].

Advanced Batch Processing with Purification

Modern batch processing incorporates sophisticated purification techniques to enhance product quality. One innovative approach involves the addition of glycerol to the reaction mixture at temperatures of 60-180°C to facilitate separation of unreacted sorbitol and sorbitan [3]. This method significantly reduces unreacted polyol content from approximately 8-10% to 1.3-2.2% [3].

The glycerol separation process involves adding 0.5-10 times the total amount of initial reactants as glycerol, mixing thoroughly, and allowing phase separation for 0.5-10 hours [3]. The glycerol phase containing unreacted polyols is then removed, followed by vacuum distillation to eliminate residual glycerol [3].

Continuous Flow Systems

Tubular Reactor Systems

Continuous flow tubular reactors offer significant advantages for sorbitan monolaurate synthesis, particularly in terms of reaction efficiency and product quality. These systems operate at temperatures of 503K (230°C) with space times of 3.0 hours per kilogram per mole, achieving sorbitol conversion rates of 94-95% [10].

The continuous removal of products in flow systems enables rapid quenching of metastable intermediates, preventing decomposition and improving overall yield [10]. The enhanced heat and mass transfer characteristics of tubular reactors allow for more precise temperature control and reduced residence time variations [10].

Microreactor Technology

Microreactor systems represent a cutting-edge approach to sorbitan monolaurate synthesis, offering exceptional control over reaction conditions and enhanced safety profiles [11]. These systems achieve lauric acid conversion of 87.04% in just 20 minutes, compared to 70.54% via conventional batch approaches requiring 5 hours [11].

The superior performance of microreactors stems from enhanced heat and mass transfer, precise residence time control, and the ability to safely operate under intensified conditions [11]. Space-time yields of 380.91 grams per hour per liter demonstrate the exceptional productivity potential of microreactor technology [11].

Solvent-Free Continuous Processing

Advanced continuous flow systems enable solvent-free processing through microwave-assisted synthesis. These systems achieve 98% conversion yield within 90 minutes at 90°C, representing a nearly 4-fold increase in performance with productivity of 118.0±3.6 grams per liter per hour [7].

Microwave irradiation provides uniform heating and enables the use of neat, solvent-free reaction conditions, representing an environmentally sustainable approach with productivities of up to 13.3±2.3 grams per liter per hour [7].

Quality Control Parameters and Specifications

Industrial production of sorbitan monolaurate requires stringent quality control measures to ensure product consistency and regulatory compliance. Quality specifications are established based on international standards, including Commission Regulation (European Union) Number 231/2012 for food additives and various pharmacopeial requirements [12] [13].

Physical and Chemical Specifications

Sorbitan monolaurate must meet specific physical and chemical criteria to ensure proper functionality and safety. The compound appears as a yellow to amber viscous liquid or soft paste at room temperature [1] [14]. Key specifications include a molecular weight of 346.45-346.46 grams per mole, specific gravity of 1.032, and refractive index of 1.4710-1.4770 at 20°C [14] [15].

Chemical purity parameters include acid value not exceeding 7 milligrams potassium hydroxide per gram, saponification value between 155-171 milligrams potassium hydroxide per gram, and hydroxyl value between 330-360 milligrams potassium hydroxide per gram [12] [15]. The minimum sorbitan ester content must be at least 95% of the total composition [12].

Heavy Metal and Impurity Limits

Stringent limits are established for heavy metal contaminants to ensure product safety. Lead content must not exceed 5 milligrams per kilogram, while cadmium, mercury, and arsenic are limited to 1, 1, and 3 milligrams per kilogram, respectively [12]. Water content is restricted to a maximum of 2% as determined by Karl Fischer titration, and sulfated ash content must not exceed 0.5% [12].

Additional Quality Parameters

Specialized parameters for feed additive applications include iodine value not exceeding 10 and peroxide value not exceeding 5 [12]. These specifications ensure oxidative stability and prevent rancidity development during storage and use [12].

The hydrophilic-lipophilic balance value of 8.6 is a critical functional parameter that determines emulsification properties and application suitability [1] [16]. This value indicates that sorbitan monolaurate functions as a water-in-oil emulsifier, making it suitable for specific formulation requirements [1].

Analytical Methods and Testing Protocols

Quality control testing employs standardized analytical methods to ensure reliable and reproducible results. Acid value determination follows American Society for Testing and Materials standard D974-92, while hydroxyl and saponification values are measured according to ASTM E326-85 and CAPAR4/1 methods [5].

Heavy metal analysis utilizes atomic absorption spectroscopy techniques appropriate to specified detection levels [17]. Physical properties such as specific gravity and refractive index are measured under standardized temperature conditions to ensure consistency [14] [15].

Purity

Physical Description

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 337 of 347 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5959-89-7

8028-02-2

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Emulsifying

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Other (requires additional information)

Printing Ink Manufacturing

Fabricated Metal Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Construction

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Plastics Material and Resin Manufacturing

Not Known or Reasonably Ascertainable

Sorbitan, monododecanoate: ACTIVE

Dates

2: Xi Y, Seyoum H, Liu MC. Role of SULT-mediated sulfation in the biotransformation of 2-butoxyethanol and sorbitan monolaurate: A study using zebrafish SULTs. Aquat Toxicol. 2016 Aug;177:19-21. doi: 10.1016/j.aquatox.2016.05.006. Epub 2016 May 11. PubMed PMID: 27218426.

3: HARRIS RS, SHERMAN H, JETTER WW. Nutritional and pathological effects of sorbitan monolaurate, polyoxyethylene sorbitan monolaurate and polyoxyethylene monolaurate when fed to hamsters. Arch Biochem Biophys. 1951 Dec;34(2):259-65. PubMed PMID: 14904060.

4: Khan MI, Madni A, Peltonen L. Development and in-vitro characterization of sorbitan monolaurate and poloxamer 184 based niosomes for oral delivery of diacerein. Eur J Pharm Sci. 2016 Dec 1;95:88-95. doi: 10.1016/j.ejps.2016.09.002. Epub 2016 Sep 4. PubMed PMID: 27600819.

5: HARRIS RS, SHERMAN H, JETTER WW. Nutritional and pathological effects of sorbitan monolaurate, polyoxyethylene sorbitan monolaurate, polyoxyethylene monolaurate, and polyoxyethylene monostearate when fed to rats. Arch Biochem Biophys. 1951 Dec;34(2):249-58. PubMed PMID: 14904059.

6: Eskandani M, Hamishehkar H, Ezzati Nazhad Dolatabadi J. Cyto/Genotoxicity study of polyoxyethylene (20) sorbitan monolaurate (tween 20). DNA Cell Biol. 2013 Sep;32(9):498-503. doi: 10.1089/dna.2013.2059. Epub 2013 Jul 11. PubMed PMID: 23844597; PubMed Central PMCID: PMC3752516.

7: Brandner JD. The composition of NF-defined emulsifiers: sorbitan monolaurate, monopalmitate, monostearate, monooleate, polysorbate 20, polysorbate 40, polysorbate 60, and polysorbate 80. Drug Dev Ind Pharm. 1998 Nov;24(11):1049-54. PubMed PMID: 9876559.

8: Eckard AD, Muthukumarappan K, Gibbons W. Modeling of pretreatment condition of extrusion-pretreated prairie cordgrass and corn stover with poly (oxyethylen)20 sorbitan monolaurate. Appl Biochem Biotechnol. 2012 May;167(2):377-93. doi: 10.1007/s12010-012-9698-4. Epub 2012 May 3. PubMed PMID: 22552806.

9: Cater BR, Butterworth KR, Gaunt IF, Hooson J, Grasso P, Gangolli SD. Short-term toxicity study of sorbitan monolaurate (Span 20) in rats. Food Cosmet Toxicol. 1978 Dec;16(6):519-26. PubMed PMID: 730078.

10: Cherepova N, Veljanov D. Effect of sorbitan monolaurate polyoxyalkylene (Tween 20) on the ultrastructure of some bacteria. Cytobios. 1994;80(322):179-85. PubMed PMID: 7539732.

11: Korhonen M, Hirvonen J, Peltonen L, Antikainen O, Yrjänäinen L, Yliruusi J. Formation and characterization of three-component-sorbitan monoester surfactant, oil and water-creams. Int J Pharm. 2004 Jan 9;269(1):227-39. PubMed PMID: 14698594.

12: Finn OA, Forsyth A. Contact dermatitis due to sorbitan monolaurate. Contact Dermatitis. 1975 Oct;1(5):318. PubMed PMID: 139255.

13: Karande P, Jain A, Arora A, Ho MJ, Mitragotri S. Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate. Eur J Pharm Sci. 2007 May;31(1):1-7. Epub 2007 Feb 2. PubMed PMID: 17368869.

14: Korhonen M, Lehtonen J, Hellen L, Hirvonen J, Yliruusi J. Rheological properties of three component creams containing sorbitan monoesters as surfactants. Int J Pharm. 2002 Oct 24;247(1-2):103-14. PubMed PMID: 12429489.

15: Wu J, Li N, Zheng L, Li X, Gao Y, Inoue T. Aggregation behavior of polyoxyethylene (20) sorbitan monolaurate (tween 20) in imidazolium based ionic liquids. Langmuir. 2008 Sep 2;24(17):9314-22. doi: 10.1021/la801358z. Epub 2008 Jul 29. PubMed PMID: 18666756.

16: WISSLER RW, BETHARD WF, BARKER P, MORI HD. Effects of polyoxyethylene sorbitan monolaurate (tween 20) upon gastrointestinal iron absorption in hamsters. Proc Soc Exp Biol Med. 1954 May;86(1):170-7. PubMed PMID: 13177622.

17: MOSER B, ULLMANN E, DHAMIJA OP. [THE DISTRIBUTION BEHAVIOR OF PHENOL IN MIXTURES OF WATER AND ORGANIC SOLVENTS IN THE PRESENCE OF POLYETHYLENEGLYCOL SORBITAN MONOLAURATE (TWEEN 20). 8. ON THE EFFECT OF ADJUVANT SUBSTANCES IN THE PREPARATION OF DRUGS]. Arch Pharm Ber Dtsch Pharm Ges. 1963 Nov;296:730-6. German. PubMed PMID: 14208587.

18: Mohammad A, Bhawani SA. Silica thin-layer chromatographic studies of surfactants with mixed aqueous-organic eluents containing thiourea: simultaneous separation of co-existing cetyltrimethylammonium bromide, dodecyltrimethylammonium bromide, and polyoxyethylene (20) sorbitan monolaurate. J Chromatogr Sci. 2008 Apr;46(4):298-303. PubMed PMID: 18402719.

19: Peltonen L, Hirvonen J, Yliruusi J. The Effect of Temperature on Sorbitan Surfactant Monolayers. J Colloid Interface Sci. 2001 Jul 1;239(1):134-138. PubMed PMID: 11397057.

20: Calderó G, García-Celma MJ, Solans C. Formation of polymeric nano-emulsions by a low-energy method and their use for nanoparticle preparation. J Colloid Interface Sci. 2011 Jan 15;353(2):406-11. doi: 10.1016/j.jcis.2010.09.073. Epub 2010 Sep 29. PubMed PMID: 20971472.